molecular formula C9H15NO3 B11777940 ethyl 2-[(3R)-3-methylpyrrolidin-1-yl]-2-oxoacetate

ethyl 2-[(3R)-3-methylpyrrolidin-1-yl]-2-oxoacetate

Cat. No.: B11777940
M. Wt: 185.22 g/mol
InChI Key: UTMWIACQVGPODZ-SSDOTTSWSA-N
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Description

Ethyl 2-[(3R)-3-methylpyrrolidin-1-yl]-2-oxoacetate is a chemical compound that features a pyrrolidine ring, a common structural motif in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(3R)-3-methylpyrrolidin-1-yl]-2-oxoacetate typically involves the reaction of ethyl oxalyl chloride with (3R)-3-methylpyrrolidine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the implementation of automated purification systems can streamline the production process, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3R)-3-methylpyrrolidin-1-yl]-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Ethyl 2-[(3R)-3-methylpyrrolidin-1-yl]-2-oxoacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-[(3R)-3-methylpyrrolidin-1-yl]-2-oxoacetate involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-one: A structurally similar compound with a lactam ring.

    N-methylpyrrolidine: Another pyrrolidine derivative with different substituents.

    Ethyl 2-pyrrolidone: An industrial chemical used as a solvent and catalyst.

Uniqueness

Ethyl 2-[(3R)-3-methylpyrrolidin-1-yl]-2-oxoacetate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Biological Activity

Ethyl 2-[(3R)-3-methylpyrrolidin-1-yl]-2-oxoacetate is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, including its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9_9H15_{15}NO3_3 and a molecular weight of 185.22 g/mol. Its structure comprises an ethyl ester group, a ketone, and a pyrrolidine ring, which are critical for its biological activity. The stereochemistry at the pyrrolidine ring plays a significant role in determining its interaction with biological targets.

Pharmacological Activities

Research indicates that compounds similar to this compound exhibit various pharmacological effects, including:

  • Analgesic Effects : Some derivatives have shown mild analgesic properties.
  • Antidepressant Activity : Related compounds have been investigated for their potential antidepressant effects.
  • Anticancer Properties : Certain analogs have demonstrated anticancer activity, suggesting that this compound may also interact with cancer-related pathways.

Comparative Biological Activity

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructureBiological Activity
Ethyl 2-pyrrolidinyl acetateStructureMild analgesic
Ethyl 3-methylpyrrolidine acetateStructureAntidepressant
Ethyl 4-methylpyrrolidin-2-oneStructureAnticancer activity
This compound Structure Potentially diverse pharmacological activities

The exact mechanism of action for this compound remains to be fully elucidated. However, initial studies suggest that it may interact with multiple biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. Understanding these interactions is crucial for assessing its therapeutic potential.

Case Studies and Research Findings

A review of current literature reveals several studies focused on the biological activity of related compounds:

  • Antidepressant Activity : A study highlighted the efficacy of pyrrolidine derivatives in modulating serotonin levels, suggesting a mechanism for their antidepressant effects.
  • Anticancer Research : Research indicated that certain analogs exhibited cytotoxic effects against various cancer cell lines, supporting further investigation into their potential as anticancer agents.
  • Pharmacodynamics Studies : Interaction profiles with key biological targets are essential for understanding the pharmacodynamics of this compound. Initial findings suggest promising interactions that warrant additional research.

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

ethyl 2-[(3R)-3-methylpyrrolidin-1-yl]-2-oxoacetate

InChI

InChI=1S/C9H15NO3/c1-3-13-9(12)8(11)10-5-4-7(2)6-10/h7H,3-6H2,1-2H3/t7-/m1/s1

InChI Key

UTMWIACQVGPODZ-SSDOTTSWSA-N

Isomeric SMILES

CCOC(=O)C(=O)N1CC[C@H](C1)C

Canonical SMILES

CCOC(=O)C(=O)N1CCC(C1)C

Origin of Product

United States

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